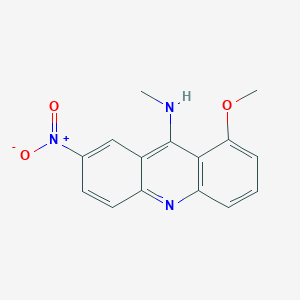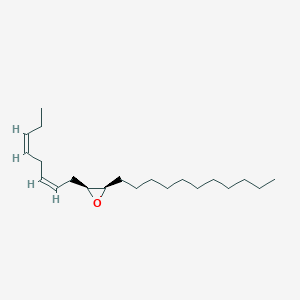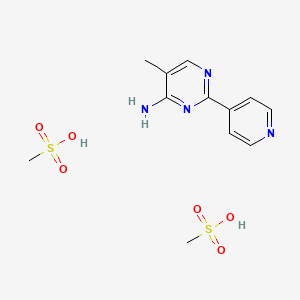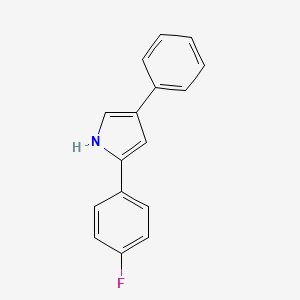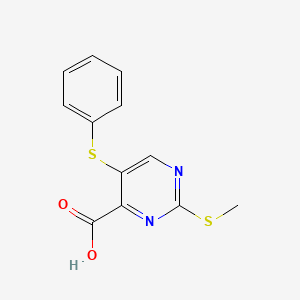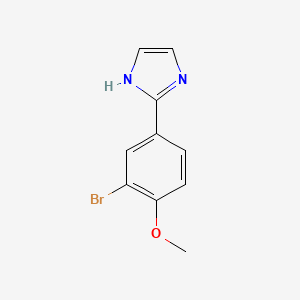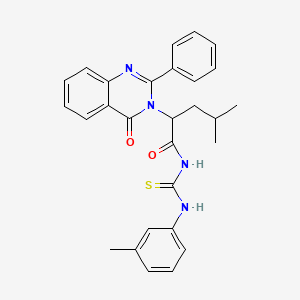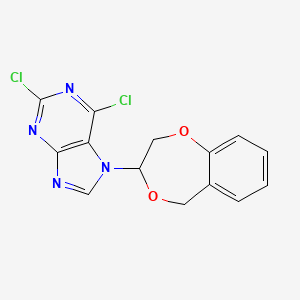
2,6-Dichloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-7H-purine is a complex organic compound that belongs to the class of purines. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is characterized by the presence of two chlorine atoms at positions 2 and 6, and a benzo[e][1,4]dioxepin moiety attached at position 7 of the purine ring. The unique structure of this compound makes it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-7H-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the chlorination of a purine derivative, followed by the introduction of the benzo[e][1,4]dioxepin moiety through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters, as well as advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,6-Dichloro-7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-7H-purine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups at the chlorine positions.
科学研究应用
2,6-Dichloro-7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-7H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2,6-dichloro-7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-7H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can bind to these targets through various types of interactions, such as hydrogen bonding, van der Waals forces, or covalent bonding. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
2,6-Dichloropurine: Lacks the benzo[e][1,4]dioxepin moiety.
7-Benzyl-2,6-dichloropurine: Contains a benzyl group instead of the benzo[e][1,4]dioxepin moiety.
2,6-Dichloro-9-(2-hydroxyethyl)purine: Contains a hydroxyethyl group at position 9.
Uniqueness
The presence of the benzo[e][1,4]dioxepin moiety in 2,6-dichloro-7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-7H-purine imparts unique properties to the compound, such as increased rigidity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and highlights its potential for specialized applications in research and industry.
属性
CAS 编号 |
918304-43-5 |
|---|---|
分子式 |
C14H10Cl2N4O2 |
分子量 |
337.2 g/mol |
IUPAC 名称 |
2,6-dichloro-7-(3,5-dihydro-2H-1,4-benzodioxepin-3-yl)purine |
InChI |
InChI=1S/C14H10Cl2N4O2/c15-12-11-13(19-14(16)18-12)17-7-20(11)10-6-21-9-4-2-1-3-8(9)5-22-10/h1-4,7,10H,5-6H2 |
InChI 键 |
BCYAGPWPYHGFQW-UHFFFAOYSA-N |
规范 SMILES |
C1C(OCC2=CC=CC=C2O1)N3C=NC4=C3C(=NC(=N4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


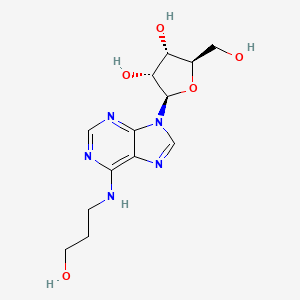
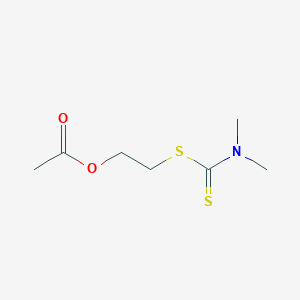
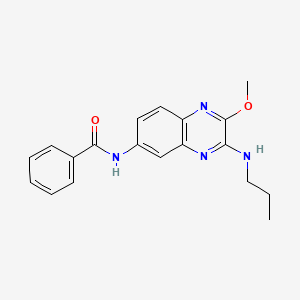
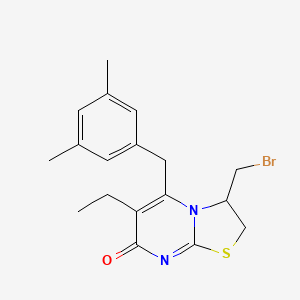
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl acetate](/img/structure/B12922882.png)
![2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid](/img/structure/B12922885.png)
